2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one
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Overview
Description
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a thiophene ring with a pyrazoloquinazoline scaffold, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer, antifungal, and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. For example, its anticancer activity is attributed to the inhibition of kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[2,3-b]quinazoline: Shares structural similarities and exhibits comparable pharmacological properties.
Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one is unique due to its specific combination of a thiophene ring with a pyrazoloquinazoline scaffold. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H9N3OS |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
2-thiophen-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C14H9N3OS/c18-14-15-10-5-2-1-4-9(10)12-8-11(16-17(12)14)13-6-3-7-19-13/h1-8H,(H,15,18) |
InChI Key |
IUPHGQVUJQDIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C4=CC=CS4 |
Origin of Product |
United States |
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